molecular formula C20H28N4O4 B5558762 (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5558762
M. Wt: 388.5 g/mol
InChI Key: YRKCIYKIBGKYLT-BDDLQLCDSA-N
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Description

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which includes a tricyclic core and an oxadiazole moiety, makes it an interesting subject for research and development.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, the compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create materials with desirable characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the oxadiazole moiety: This step typically involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and is a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Uniqueness

The uniqueness of (1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-11(2)16-21-13(22-28-16)9-23(6)17(25)14-12-7-8-20(27-12)10-24(19(3,4)5)18(26)15(14)20/h7-8,11-12,14-15H,9-10H2,1-6H3/t12-,14?,15?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCIYKIBGKYLT-BDDLQLCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NO1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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